NLCQ-1

准备方法

合成路线和反应条件

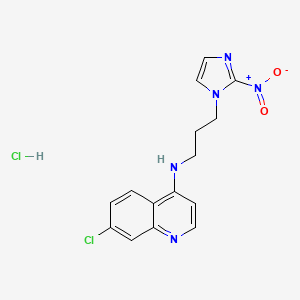

4-[3-(2-硝基-1-咪唑基)-丙氨基]-7-氯喹啉盐酸盐的合成涉及多个步骤。 关键中间体4-氯-7-硝基喹啉在受控条件下与3-(2-硝基-1-咪唑基)-丙胺反应,生成最终产物 。该反应通常需要惰性气氛和特定的温度控制,以确保高收率和纯度。

工业生产方法

对于工业规模的生产,4-[3-(2-硝基-1-咪唑基)-丙氨基]-7-氯喹啉盐酸盐的合成是使用优化的反应条件进行放大的。 该化合物被制备成无菌盐水溶液或 5% 葡萄糖溶液,用于体内实验 .

化学反应分析

反应类型

4-[3-(2-硝基-1-咪唑基)-丙氨基]-7-氯喹啉盐酸盐经历了几种类型的化学反应,包括:

还原: 该化合物在缺氧条件下通过涉及细胞色素 P450 和 b5 还原酶等酶的生物还原过程被激活.

取代: 喹啉环中的氯基团可以在特定条件下被取代。

常见试剂和条件

还原: 使用细胞色素 P450 和 b5 还原酶的酶促还原。

取代: 在受控温度和 pH 条件下的亲核试剂。

主要产品

科学研究应用

Synergistic Effects with Radiotherapy and Chemotherapy

NLCQ-1 has been extensively studied for its synergistic effects when combined with radiotherapy and various chemotherapeutic agents. Key findings include:

- Enhanced Efficacy : In murine models, this compound significantly improved the antitumor effects of radiotherapy, leading to greater tumor regression compared to radiation alone .

- Combination with Chemotherapeutics : Studies demonstrate that this compound enhances the effectiveness of agents like paclitaxel and 5-fluorouracil (5-FU). For instance, a study showed that when administered alongside 5-FU, this compound increased nucleosome formation indicative of enhanced apoptosis in cancer cells .

Case Study 1: Glioma Treatment

In a study involving advanced-stage human glioma xenografts, this compound was administered in conjunction with fractionated radiation doses. The results indicated a significant delay in tumor growth and improved survival rates among treated subjects compared to controls .

| Treatment Group | Tumor Growth Delay (days) | Survival Rate (%) |

|---|---|---|

| Control | 10 | 40 |

| This compound + Radiation | 30 | 80 |

Case Study 2: Metastatic Lung Disease

Another investigation focused on the impact of this compound on metastatic lung disease in mice. The administration of this compound post-radiotherapy resulted in a dramatic reduction in lung metastases compared to control groups, showcasing its potential as an adjuvant therapy .

| Treatment | Percentage of Mice with Lung Disease |

|---|---|

| Control | 95% |

| This compound | 33% |

Toxicological Profile

Toxicity studies have indicated that this compound has a favorable safety profile, exhibiting minimal systemic toxicity even at therapeutic doses. The compound demonstrates good stability in human plasma and favorable pharmacokinetics, making it a promising candidate for clinical trials .

作用机制

该化合物通过弱 DNA 插入作用发挥作用,使其能够有效地穿透缺氧肿瘤组织。 一旦进入缺氧环境,它就会发生生物还原激活,释放有毒代谢物,导致 DNA 损伤和细胞死亡 。 该机制涉及细胞色素 P450 和 b5 还原酶等分子靶点 .

相似化合物的比较

4-[3-(2-硝基-1-咪唑基)-丙氨基]-7-氯喹啉盐酸盐与替拉帕明和 RB6145 等其他生物还原化合物进行了比较。 与这些化合物不同,它表现出显着的缺氧选择性和更好的血管外扩散 。类似的化合物包括:

替拉帕明: 另一种具有缺氧选择性的生物还原药物。

RB6145: 一种与放射治疗联合使用的缺氧选择性细胞毒素.

4-[3-(2-硝基-1-咪唑基)-丙氨基]-7-氯喹啉盐酸盐因其弱 DNA 结合特性而脱颖而出,这使其能够有效地扩散和渗透到缺氧肿瘤组织中 .

生物活性

NLCQ-1, also known as NSC 709257, is a compound that has garnered attention due to its biological activity as a hypoxia-selective cytotoxin. It is primarily investigated for its potential in cancer therapy, particularly in combination with radiotherapy and chemotherapy. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and results from various studies.

Chemical Structure and Properties

This compound is a quinoline analog characterized by its weak DNA-binding properties. Its chemical structure facilitates its selective activation under hypoxic conditions, which is crucial for its cytotoxic effects against tumors that often exhibit low oxygen levels.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetics, including:

- High Plasma Protein Binding : Approximately 99% binding in human plasma, primarily to alpha(1)-acid glycoprotein and serum albumin .

- Stability : The compound remains stable in human plasma for extended periods (up to 24 hours at 37°C) but shows instability in rodent and dog plasma after 10 hours .

- Bioavailability : A sensitive HPLC method allows for quantification in biological fluids, with a lower limit of quantitation at 10.4 ng/ml in plasma .

This compound's cytotoxicity is primarily mediated through its activation by reductive enzymes such as cytochrome P450 and b5 reductases. Studies indicate that:

- Under hypoxic conditions, this compound is reduced to toxic metabolites that exert antiproliferative effects on tumor cells .

- In vitro studies show that this compound enhances the effectiveness of radiation therapy against hypoxic tumor cells, leading to significant tumor growth delays in murine models .

In Vitro Studies

This compound has demonstrated potent antiproliferative activity against various human and rodent tumor cell lines under both aerobic and anaerobic conditions. Notable findings include:

- Cell Line Sensitivity : Total growth inhibition was observed in several cancer cell lines, including NCI-H226 (non-small cell lung cancer), HT29 (colon cancer), and T-47D (breast cancer) when exposed to high concentrations of this compound .

In Vivo Studies

This compound's efficacy has been further validated through numerous animal studies:

- Tumor Models : In murine models, this compound was shown to significantly enhance the effects of radiotherapy. For instance, in studies involving human glioma xenografts, combining this compound with radiation resulted in complete tumor regression and prolonged survival rates .

| Study Type | Tumor Model | Treatment | Outcome |

|---|---|---|---|

| In Vitro | Various Cell Lines | This compound alone | Growth inhibition in several lines |

| In Vivo | Human Glioma Xenograft | This compound + Radiation | Complete regression & increased survival |

| In Vivo | Murine Tumors | This compound + Chemotherapy | Enhanced tumor growth delay |

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Combination with Paclitaxel : A study indicated that while this compound alone was ineffective at certain doses, its combination with paclitaxel led to enhanced tumor growth delay compared to either treatment alone .

- Radiation Therapy Synergy : In experiments involving fractionated radiation doses combined with this compound, significant tumor growth delays were recorded—up to 36.5 days longer than radiation alone—demonstrating the compound's potential as an adjuvant therapy .

属性

CAS 编号 |

221292-08-6 |

|---|---|

分子式 |

C15H15Cl2N5O2 |

分子量 |

368.2 g/mol |

IUPAC 名称 |

7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine;hydrochloride |

InChI |

InChI=1S/C15H14ClN5O2.ClH/c16-11-2-3-12-13(4-6-18-14(12)10-11)17-5-1-8-20-9-7-19-15(20)21(22)23;/h2-4,6-7,9-10H,1,5,8H2,(H,17,18);1H |

InChI 键 |

LWTUZIMLIKOKDI-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NCCCN3C=CN=C3[N+](=O)[O-].Cl |

规范 SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NCCCN3C=CN=C3[N+](=O)[O-].Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>5 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4-(3-(2-nitro-1-imidazolyl)-propylamino)-7-chloroquinoline hydrochloride NLCQ-1 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。